molecular formula C16H17FN2O4 B2565819 5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477857-22-0

5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2565819
CAS No.: 477857-22-0
M. Wt: 320.32
InChI Key: JCUIZVBJHHYHKZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of barbiturate derivatives characterized by a 1,3-diazinane-2,4,6-trione core. The structure features a 4-(3-fluoropropoxy)phenyl substituent at the 5-position, introduced via a methylidene bridge.

Properties

IUPAC Name

5-[[4-(3-fluoropropoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-18-14(20)13(15(21)19(2)16(18)22)10-11-4-6-12(7-5-11)23-9-3-8-17/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUIZVBJHHYHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCCCF)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4C_{17}H_{16}N_{2}O_{4}. The structure features a diazinane ring system with a fluoropropoxy phenyl group that may influence its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically:

  • In vitro studies have shown that derivatives with similar structural motifs can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related diazinane derivatives exhibited cytotoxic effects against MKN-45 gastric adenocarcinoma cells, outperforming conventional chemotherapeutics like Paclitaxel in terms of efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Enzyme assays suggest that it may inhibit key enzymes involved in cancer metabolism and proliferation. For example:

  • Inhibitory activity against certain kinases has been documented for structurally related compounds. These enzymes play crucial roles in signaling pathways that regulate cell growth and survival .

Toxicity and Safety Profile

While the biological activities are promising, safety assessments are essential:

  • Toxicity studies have indicated that certain derivatives may cause skin irritation and eye damage at high concentrations . It is crucial to evaluate the therapeutic index to ensure safe application in clinical settings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

  • Formation of the diazinane core through cyclization reactions.
  • Introduction of the fluoropropoxy phenyl moiety via nucleophilic substitution or coupling reactions.
  • Final modifications to achieve the desired functional groups.

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study 1: A recent investigation into the efficacy of diazinane derivatives revealed that specific substitutions significantly enhance anticancer activity against breast cancer cell lines .
  • Case Study 2: Another study focused on enzyme inhibition showed promising results in modulating metabolic pathways in cancer cells, suggesting a dual mechanism of action for compounds in this class .

Scientific Research Applications

The presence of the fluoropropoxy group and diazinane trione core suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione exhibit promising anticancer properties. The mechanism of action often involves:

  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression leading to reduced proliferation.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related diazinane derivatives on various cancer cell lines using the MTT assay. The results showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

Compound IDCell LineIC50 (µg/mL)
A1MCF-75.12
A2HepG28.45

Antimicrobial Properties

The compound may also possess antimicrobial activity against a range of pathogens. Research indicates that derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

In vitro studies have demonstrated that certain substitutions enhance antibacterial activity:

Compound IDTarget BacteriaMIC (µg/mL)
B1Staphylococcus aureus30
B2Escherichia coli45

Neuroprotective Effects

Preliminary findings suggest that the compound could exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms may include:

  • Reduction of Oxidative Stress : Modulating oxidative stress pathways.
  • Neuroinflammation Inhibition : Decreasing inflammatory markers in neuronal cells.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in the substituents on the benzylidene ring. Key examples include:

Compound Name Substituent Key Structural Features
5-(4-Bromobenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 4-Bromophenyl Bromine atom enhances molecular weight and potential halogen bonding.
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 3,4-Dimethoxyphenyl Electron-donating methoxy groups increase electron density.
5-{[4-(3-Chlorobenzyloxy)phenyl]methylidene}-1,3-dimethyl analog 4-(3-Chlorobenzyloxy)phenyl Chlorine and benzyloxy group add steric bulk.
5-(Furan-2-ylmethylidene)-1,3-dimethyl analog (BAF, 3b) Furan-2-yl Heterocyclic furan ring alters π-conjugation.

Key Observations :

  • Electron Effects : The 3-fluoropropoxy group in the target compound is electron-withdrawing due to fluorine’s electronegativity, which may reduce the barbiturate core’s acidity compared to methoxy-substituted analogs .
  • Planarity : Crystal studies of 5-(3,4-dimethoxybenzylidene) analogs reveal near-planar structures stabilized by intramolecular C-H···O interactions, a feature likely shared across this class .
Physicochemical Properties
Property Target Compound (Fluoropropoxy) 4-Bromo Analog 3,4-Dimethoxy Analog Furan-2-yl Analog (BAF, 3b)
Melting Point Not reported Not reported Not reported Not reported
Rf Value Not reported Not reported Not reported 0.85 (petroleum ether/EtOAc)
Solubility Likely low in water Low Moderate in organic solvents Low
Stability Enhanced by C-F bond resistance to oxidation Moderate High (planar structure) Moderate

Notes:

  • The fluoropropoxy group’s C-F bond may confer metabolic stability, as seen in barbiturates resistant to gastric degradation (e.g., butabarbital retains its structure in acidic conditions) .
  • Methoxy and ethoxy analogs show higher solubility in polar solvents due to oxygen’s lone pairs .

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